(2E)-3-(thiophen-2-yl)but-2-enoic acid
Description
Contextual Significance of Thiophene-Containing Carboxylic Acids
Thiophene (B33073) and its derivatives are recognized as important heterocyclic compounds in medicinal chemistry. pharmaguideline.com The thiophene ring is considered a "privileged pharmacophore," meaning it is a structural feature found in a variety of approved drugs across different therapeutic areas. nih.gov Analysis of FDA-approved drugs reveals numerous pharmaceuticals incorporating the thiophene system. nih.gov
The inclusion of a carboxylic acid functional group often imparts specific physicochemical properties to the molecule. The sulfur atom in the thiophene ring can enhance a molecule's interaction with biological receptors through hydrogen bonding. nih.gov Furthermore, in structure-activity relationship (SAR) studies, the thiophene ring is frequently employed as a bioisosteric replacement for a phenyl ring, a strategy that can improve metabolic stability and binding affinity. nih.gov Thiophene-containing carboxylic acids have been investigated for a range of potential biological activities, including anti-inflammatory and anticancer effects. nih.govacs.org Prominent examples of marketed drugs featuring this combined scaffold include the nonsteroidal anti-inflammatory drugs (NSAIDs) suprofen (B1682721) and tiaprofenic acid. nih.govacs.orgwikipedia.org
Table 2: Examples of Thiophene-Containing Drugs
| Drug Name | Therapeutic Category |
|---|---|
| Suprofen | Anti-inflammatory nih.govacs.org |
| Tiaprofenic Acid | Anti-inflammatory nih.govacs.org |
| Cefoxitin | Antimicrobial nih.gov |
| Raltitrexed | Anticancer nih.gov |
| Olanzapine | Antipsychotic nih.gov |
| Ticlopidine | Antiplatelet nih.gov |
Overview of the Butenoic Acid Scaffold in Organic Chemistry
The butenoic acid scaffold is an unsaturated carboxylic acid containing four carbon atoms. Specifically, it is an α,β-unsaturated carboxylic acid, a motif known for its versatility in organic synthesis. researchgate.net This structural unit can serve as a building block for constructing more complex molecular architectures, from pharmaceuticals to natural products. researchgate.netacs.org
Research Trajectory and Current State of Knowledge Pertaining to (2E)-3-(thiophen-2-yl)but-2-enoic Acid Analogues
The research involving analogues of this compound is primarily focused on the synthesis and evaluation of new chemical entities. The scientific trajectory follows a common pattern in medicinal chemistry: creating a library of related compounds to explore structure-activity relationships. This involves systematically modifying the parent structure to understand how chemical changes affect its properties.
Studies in this area often involve the bioisosteric replacement of certain functional groups or the synthesis of rigid analogues to probe the optimal conformation for biological interactions. researchgate.net For instance, research has been conducted on the synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-but-2-enoic acid derivatives, which are structurally related. urfu.ru Other research has focused on synthesizing different thiophene-containing butyric acid derivatives as key intermediates for pharmaceutical agents. google.comgoogle.com This body of work indicates an active interest in exploring how the combination of a thiophene ring and a four-carbon acid chain can be optimized for various purposes.
Rationale for Comprehensive Academic Investigation
The academic investigation into this compound and its analogues is driven by the compound's position at the intersection of two important chemical classes. The carboxylic acid functional group is one of the most common motifs in small-molecule drugs, valued for its ability to form strong electrostatic and hydrogen-bond interactions. acs.org However, its presence can also present challenges, prompting research into derivatives with modified properties. acs.org
The rationale for a comprehensive study is multifaceted:
Discovery of Novel Compounds: Combining the well-established thiophene pharmacophore with the versatile butenoic acid scaffold provides a platform for discovering new molecules with potentially useful properties. nih.govresearchgate.net
Understanding Structure-Property Relationships: Systematic synthesis and evaluation of analogues allow researchers to build a detailed understanding of how specific structural modifications influence the compound's chemical and physical behavior.
Advancement of Synthetic Chemistry: Developing efficient and novel synthetic routes to these types of molecules contributes to the broader field of organic chemistry. researchgate.net
Foundation for Therapeutic Development: While this article excludes direct discussion of therapeutic applications, the fundamental chemical research on such compounds is a necessary prerequisite for any future development in medicinal chemistry. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-thiophen-2-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H8O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
InChI Key |
IYBNJQNUHCXDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 2e 3 Thiophen 2 Yl but 2 Enoic Acid and Analogues
Established Synthetic Routes to Thiophene-Substituted Butenoic Acids
Condensation Reactions
Condensation reactions are a cornerstone for the formation of carbon-carbon double bonds and are widely employed in the synthesis of α,β-unsaturated carboxylic acids. The Perkin reaction, a classic example, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. organicreactions.orgiitk.ac.inwikipedia.org This method can be adapted for the synthesis of thiophene-substituted cinnamic acid analogues by using thiophene-2-carbaldehyde (B41791) as the starting material. longdom.orguns.ac.id
Another powerful condensation method is the Knoevenagel condensation. This reaction typically involves the condensation of a ketone or aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. organic-chemistry.orgresearchgate.net For the synthesis of thiophene-substituted butenoic acids, thiophene-2-carbaldehyde or a related thiophene (B33073) ketone can be reacted with an active methylene compound like malonic acid or its esters, followed by subsequent chemical transformations to yield the desired butenoic acid. The first step of the Gewald reaction mechanism is a Knoevenagel condensation. derpharmachemica.com
Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira adaptations)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including thiophene derivatives. unipd.itnih.gov
Heck Reaction: While not directly producing a carboxylic acid, the Heck reaction can be a key step in forming the core carbon skeleton. It involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For instance, a halo-thiophene could be coupled with an appropriate butenoate ester, followed by hydrolysis to yield the desired acid.
Suzuki-Miyaura Coupling: This versatile reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. acs.orgmdpi.com It is extensively used for the synthesis of aryl-substituted thiophenes. mdpi.comnih.govnih.gov A plausible route to (2E)-3-(thiophen-2-yl)but-2-enoic acid could involve the coupling of a thiophene boronic acid with a suitable bromo-substituted butenoic acid derivative. acs.org The reaction is known for its high tolerance of functional groups and generally mild reaction conditions. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org A synthetic strategy could involve the coupling of a halo-thiophene with an alkyne, followed by further functional group manipulations to introduce the carboxylic acid and establish the correct geometry of the double bond. nih.govmdpi.com
Gewald Reaction-Based Syntheses of Thiophene Scaffolds
The Gewald reaction is a multicomponent reaction that provides a direct and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netscispace.com It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. tandfonline.comresearchgate.netderpharmachemica.com While this reaction directly furnishes a thiophene ring with an amino group at the 2-position, subsequent modifications of the resulting aminothiophene, such as diazotization followed by Sandmeyer-type reactions or other functional group interconversions, would be necessary to introduce the butenoic acid side chain at the desired position. The reaction is known for its operational simplicity and the availability of starting materials. scispace.comumich.eduresearchgate.net
Decarboxylation and Related Transformations for Olefin Formation
Decarboxylation reactions, the removal of a carboxyl group, can be a strategic step in the formation of olefins. organic-chemistry.org The decarboxylation of α,β-unsaturated carboxylic acids can be achieved under various conditions, including thermal or photochemical methods. acs.orgstackexchange.com In some synthetic routes, a precursor molecule with an additional carboxylic acid group might be synthesized, which is then selectively decarboxylated to generate the desired α,β-unsaturated system. nih.gov For instance, a Knoevenagel condensation product of a thiophene aldehyde with malonic acid can be decarboxylated to yield a thiophene-substituted acrylic acid.
Palladium-Catalyzed Desulfitative Arylation Approaches
Palladium-catalyzed desulfitative arylation has emerged as a powerful method for the formation of carbon-carbon bonds. This approach involves the coupling of arenesulfonyl chlorides with aromatic compounds. For the synthesis of thiophene-containing compounds, this could involve the reaction of a thiophene derivative with an appropriate arenesulfonyl chloride in the presence of a palladium catalyst. acs.org This methodology offers an alternative to traditional cross-coupling reactions that often require the pre-functionalization of one of the coupling partners with an organometallic reagent.
Stereoselective Synthesis of this compound
Achieving the desired (E)-stereochemistry of the double bond is a critical aspect of the synthesis of this compound. Several synthetic strategies are inherently stereoselective or can be controlled to favor the formation of the E-isomer.
Condensation reactions like the Perkin and Knoevenagel reactions often predominantly yield the more thermodynamically stable E-isomer. organic-chemistry.org The reaction conditions, such as the choice of base and solvent, can be optimized to maximize the E/Z ratio.
Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons reaction, are renowned for their ability to control the stereochemistry of the resulting alkene. By selecting the appropriate phosphonate (B1237965) ylide and reaction conditions, one can selectively synthesize the (E)-isomer of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid. organic-chemistry.orgjst.go.jp
Furthermore, stereoselective reduction of an alkynyl precursor can also be employed. The synthesis of a thiophene-substituted propiolic acid derivative, followed by a stereoselective reduction of the triple bond to a trans-double bond, for instance using dissolving metal reduction (e.g., sodium in liquid ammonia), would yield the desired (E)-butenoic acid.
Modern organocatalytic methods are also being developed for the stereoselective synthesis of α,β-unsaturated esters and acids, offering mild and environmentally friendly alternatives to traditional methods. nih.govresearchgate.net
Below is a table summarizing various synthetic approaches:
| Reaction Type | Key Reagents | Typical Product | Stereoselectivity |
| Perkin Reaction | Thiophene-2-carbaldehyde, Acetic anhydride, Sodium acetate | α,β-unsaturated aromatic acid | Generally favors E-isomer |
| Knoevenagel Condensation | Thiophene-2-carbaldehyde, Malonic acid derivative, Base | α,β-unsaturated acid/ester | Generally favors E-isomer |
| Suzuki-Miyaura Coupling | Thiophene boronic acid, Bromo-butenoate ester, Pd catalyst | Thiophene-substituted butenoate ester | Stereochemistry dependent on starting materials |
| Horner-Wadsworth-Emmons | Thiophene-2-carbaldehyde, Phosphonate ylide | α,β-unsaturated ester | Highly stereoselective for E-isomer |
| Gewald Reaction | Ketone/aldehyde, α-cyanoester, Sulfur, Base | 2-Aminothiophene derivative | N/A for butenoic acid side chain |
Control of C=C Double Bond Geometry (E/Z Isomerism)
Achieving stereocontrol over the C=C double bond is paramount in the synthesis of this compound, as the E-isomer is specifically desired. Several classical and modern organic reactions can be employed to this end, with the Knoevenagel, Reformatsky, and Wittig reactions being prominent examples.
The Knoevenagel condensation is a widely used method for forming C=C bonds. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base. wikipedia.org For the synthesis of the target molecule, thiophen-2-yl methyl ketone (2-acetylthiophene) would be reacted with a compound like malonic acid or its monoester derivative in the presence of a base such as piperidine (B6355638) or pyridine (B92270). The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a carboxylic acid as the active methylene component (e.g., malonic acid), often favors the formation of the (E)-isomer after decarboxylation. wikipedia.org
The Wittig reaction provides another powerful tool for stereoselective alkene synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). wikipedia.org To obtain the (E)-isomer of 3-(thiophen-2-yl)but-2-enoic acid, a stabilized ylide would typically be required. For instance, the reaction of 2-acetylthiophene (B1664040) with a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ester, would be expected to yield the (E)-alkene predominantly. organic-chemistry.org Subsequent hydrolysis of the ester would then afford the desired carboxylic acid. The Schlosser modification of the Wittig reaction can also be employed to favor the E-alkene. wikipedia.org
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. libretexts.orgwikipedia.org In the context of synthesizing the target compound, 2-acetylthiophene would be treated with an α-bromoester (e.g., ethyl bromoacetate) and zinc. The resulting β-hydroxy ester can then be dehydrated under acidic or basic conditions to yield the α,β-unsaturated ester. The dehydration step often leads to a mixture of E and Z isomers, but reaction conditions can be optimized to favor the thermodynamically more stable (E)-isomer.
| Reaction | Reactants | Catalyst/Reagent | Expected Major Isomer |
| Knoevenagel Condensation | 2-Acetylthiophene, Malonic Acid | Piperidine/Pyridine | E |
| Wittig Reaction | 2-Acetylthiophene, Stabilized Phosphorus Ylide | Base (e.g., NaH) | E |
| Reformatsky Reaction & Dehydration | 2-Acetylthiophene, Ethyl bromoacetate | Zinc, followed by acid/base | E (thermodynamic product) |
Asymmetric Synthetic Approaches (if applicable to related compounds)
While the target molecule, this compound, is achiral, the introduction of chirality into its analogues is a significant area of interest. Asymmetric synthesis methodologies can be applied to create chiral centers in related structures.
An enantioselective Reformatsky reaction has been reported, which could be adapted for the synthesis of chiral analogues. acs.org This approach utilizes a chiral ligand, such as a prolinol derivative, in conjunction with the zinc-mediated reaction to induce enantioselectivity in the formation of the β-hydroxy ester intermediate. acs.org For example, reacting a prochiral ketone analogue of 2-acetylthiophene with an α-halo ester in the presence of a chiral catalyst system could yield an optically active β-hydroxy ester. Subsequent dehydration would then lead to a chiral α,β-unsaturated acid analogue.
Another approach involves the asymmetric addition of nucleophiles to α,β-unsaturated systems. While not directly applicable to the synthesis of the parent compound, if a chiral center were desired at the β-position of an analogue, a conjugate addition of an organometallic reagent to a suitable thiophene-containing α,β-unsaturated ester, mediated by a chiral catalyst, could be envisioned.
Novel Synthetic Strategies and Methodological Innovations
Recent advancements in synthetic methodology have focused on improving efficiency, reducing waste, and simplifying reaction procedures. These innovations are applicable to the synthesis of this compound and its analogues.
One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. A one-pot approach to a related thieno[3,2-b]indole system has been described, which involves the saponification of a 3-aminothiophene-2-carboxylate followed by an in-situ Fischer indolization. researchgate.net While structurally different, this demonstrates the potential for tandem reactions involving thiophene derivatives. For the target molecule, a one-pot Knoevenagel condensation followed by in-situ esterification or amidation could be a plausible strategy for generating derivatives directly.
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. For the synthesis of thiophene-containing compounds, this can involve the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govderpharmachemica.com For example, conducting the Knoevenagel condensation in water or another green solvent, potentially under microwave irradiation to reduce reaction times, would be a green approach. eurekaselect.com The use of solid acid or base catalysts that can be easily recovered and reused also aligns with green chemistry principles.
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Green Solvents | Replacing hazardous organic solvents with water or bio-based solvents. | Knoevenagel condensation in aqueous media. |
| Catalysis | Employing reusable catalysts to minimize waste. | Use of a solid acid catalyst for dehydration in the Reformatsky sequence. |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Microwave-assisted Knoevenagel condensation. |
Modern catalytic methods offer high efficiency and selectivity. Organocatalysis , which uses small organic molecules as catalysts, has been successfully applied to a variety of reactions, including conjugate additions and aldol-type reactions. An organocatalyst could potentially be used to mediate an asymmetric variant of the reactions leading to analogues of the target molecule.
Metal-Organic Frameworks (MOFs) are porous materials that can act as heterogeneous catalysts. Their high surface area and tunable active sites make them attractive for various organic transformations. A suitably designed MOF could potentially catalyze the condensation or dehydration steps in the synthesis of this compound, offering the advantage of easy separation and recyclability.
Purification and Isolation Techniques in Synthetic Procedures
The purification and isolation of the final product are critical steps to ensure high purity. For this compound, which is a solid at room temperature, several standard techniques are applicable.
Recrystallization is a common method for purifying solid organic compounds. The crude product from the synthesis would be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and would be determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Chromatography is another powerful purification technique. For larger scale purifications, column chromatography using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase (eluent) can be employed to separate the desired product from byproducts and unreacted starting materials. For analytical purposes and for verifying purity, Thin-Layer Chromatography (TLC) is an indispensable tool.
In many synthetic procedures, a preliminary workup is necessary before the final purification. This often involves:
Quenching the reaction: Stopping the reaction by adding water or an acidic/basic solution.
Extraction: Transferring the product into an organic solvent from an aqueous phase.
Washing: Removing impurities from the organic layer by washing with water, brine, or specific aqueous solutions.
Drying and concentration: Removing the solvent to obtain the crude product.
For instance, after a Knoevenagel condensation, the reaction mixture might be acidified to precipitate the carboxylic acid, which is then filtered off. urfu.ru The crude solid can then be purified by recrystallization. In the case of an ester intermediate from a Wittig or Reformatsky reaction, an extractive workup would be followed by column chromatography, and then the purified ester would be hydrolyzed to the carboxylic acid, which might require a final purification step.
Chemical Reactivity and Derivatization Studies of 2e 3 Thiophen 2 Yl but 2 Enoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amidation, and conversion to acyl halides and anhydrides. These transformations are fundamental in organic synthesis for the creation of new chemical entities with potentially altered physical, chemical, and biological properties.
Esterification Reactions
Esterification of carboxylic acids is a common and important reaction. While specific studies on the esterification of (2E)-3-(thiophen-2-yl)but-2-enoic acid are not extensively documented, the reactivity of thiophene-based carboxylic acids is well-established. For instance, 2-thiophenecarboxylic acid can be esterified with various alcohols in the presence of a catalyst. A study on the synthesis of 2-thiophenecarboxylic acid esters demonstrated that the reaction of thiophene (B33073) with a CCl4-ROH reagent in the presence of catalysts like VO(acac)2, Fe(acac)3, and Mo(CO)6 can yield the corresponding esters. researchgate.net This suggests that this compound would likely undergo similar reactions to produce a range of ester derivatives.
The general reaction for the esterification of this compound can be represented as follows:
General Esterification Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Amidation Reactions
The carboxylic acid moiety of this compound can be converted to an amide by reaction with an amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for instance, involves the acylation of a substituted thiophen-2-amine with an acyl chloride. nih.gov Similarly, heterocyclic amides have been synthesized from 2-thiopheneacetic acid by reacting 2-thiopheneacetyl chloride with various heterocyclic amines in a basic medium. researchgate.net These examples strongly suggest that this compound can be readily converted into a variety of amide derivatives.
Representative Amidation Reaction Scheme
| Starting Material | Reagent 1 | Reagent 2 | Product |
|---|
Some of the synthesized amide derivatives of thiophene carboxylic acids have been investigated for their biological activities. researchgate.net
Anhydride (B1165640) and Acyl Halide Formation
This compound can be converted to its corresponding acyl halide, a more reactive derivative, which can then be used in the synthesis of esters and amides. The preparation of thiophene-2-carbonyl chloride has been achieved by reacting thiophene with reagents like phosgene (B1210022) or oxalyl chloride in the presence of a catalyst such as aluminum chloride. google.comgoogle.com A similar approach could be employed for the synthesis of (2E)-3-(thiophen-2-yl)but-2-enoyl chloride.
Reactions Involving the C=C Double Bond
The carbon-carbon double bond in the butenoic acid chain is susceptible to addition and cycloaddition reactions, providing another avenue for the derivatization of the molecule.
Addition Reactions (e.g., Hydrogenation)
The C=C double bond in this compound can undergo addition reactions. A key example is catalytic hydrogenation, which would reduce the double bond to a single bond, yielding 3-(thiophen-2-yl)butanoic acid. While specific hydrogenation studies on this compound are not prevalent in the literature, a patent for the synthesis of (S)-3-(2-thienylthio) butyric acid describes the addition of 2-thienyl-thiol across the double bond of a substituted acrylic acid derivative. google.com This indicates the susceptibility of the double bond in similar structures to addition reactions.
Hypothetical Hydrogenation Reaction
| Substrate | Reagent | Catalyst | Product |
|---|
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient nature of the C=C double bond, conjugated to the carboxylic acid group, suggests that this compound could potentially act as a dienophile in Diels-Alder reactions. However, there is a lack of specific literature detailing its participation in such [4+2] cycloadditions.
More relevant to thiophene derivatives are [3+2] cycloaddition reactions. Studies have shown that thiophene derivatives can undergo [3+2] cycloaddition with thiocarbonyl ylides to form hydrogenated thiophenes. researchgate.netnuph.edu.ua Another example is the dearomative [3+2] 1,3-dipolar cycloaddition of nitrobenzothiophenes with azomethine ylides. researchgate.net These findings suggest that the thiophene ring and the C=C double bond in this compound could be potential sites for various cycloaddition reactions, leading to the formation of complex heterocyclic systems.
Reactions Involving the Thiophene Heterocycle
The thiophene ring in this compound is susceptible to various transformations, primarily at the C5 position, which is the most nucleophilic site. The electron-withdrawing nature of the but-2-enoic acid side chain deactivates the ring towards electrophilic attack compared to unsubstituted thiophene, yet it still undergoes a range of substitution and coupling reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the thiophene ring of this compound and its derivatives typically occurs at the C5 position. The but-2-enoic acid group, being a deactivating group, directs incoming electrophiles to this position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. For these reactions to proceed efficiently, forcing conditions or highly reactive electrophilic reagents are often necessary due to the deactivating effect of the side chain.
For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, leading to the formation of (2E)-3-(5-bromo-thiophen-2-yl)but-2-enoic acid. Similarly, nitration can be performed using a mixture of nitric acid and sulfuric acid, yielding the corresponding 5-nitro derivative. Friedel-Crafts acylation, typically employing an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride, can introduce a ketone functionality at the C5 position.
Table 1: Electrophilic Aromatic Substitution Reactions of this compound Derivatives
| Reaction | Reagent/Catalyst | Product |
| Bromination | N-Bromosuccinimide (NBS) | (2E)-3-(5-bromothiophen-2-yl)but-2-enoic acid |
| Nitration | HNO₃/H₂SO₄ | (2E)-3-(5-nitrothiophen-2-yl)but-2-enoic acid |
| Acylation | RCOCl/AlCl₃ | (2E)-3-(5-acylthiophen-2-yl)but-2-enoic acid |
Metalation and Cross-Coupling Reactions at Thiophene Ring
The thiophene ring can be selectively metalated, most commonly at the C5 position, using strong bases like n-butyllithium. This lithiated intermediate is a powerful nucleophile and can react with a variety of electrophiles to introduce a wide range of functional groups. For example, quenching the lithiated species with carbon dioxide furnishes the corresponding 5-carboxylic acid derivative.
The metalated thiophene can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are invaluable for forming new carbon-carbon bonds. For instance, a Suzuki coupling reaction between the 5-lithiated or 5-boronic acid derivative of this compound and an aryl halide can be used to synthesize 5-aryl substituted derivatives. These reactions typically employ a palladium catalyst, a suitable ligand, and a base.
Table 2: Metalation and Cross-Coupling Reactions of this compound Derivatives
| Reaction Type | Reagents | Product |
| Metalation | 1. n-BuLi 2. Electrophile (e.g., CO₂) | (2E)-3-(5-carboxythiophen-2-yl)but-2-enoic acid |
| Suzuki Coupling | Aryl-B(OH)₂, Pd catalyst, Base | (2E)-3-(5-arylthiophen-2-yl)but-2-enoic acid |
| Stille Coupling | Organostannane, Pd catalyst | (2E)-3-(5-substituted-thiophen-2-yl)but-2-enoic acid |
Intramolecular Cyclization and Rearrangement Reactions
The presence of both the thiophene ring and the but-2-enoic acid moiety in a single molecule allows for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often promoted by acid catalysts or dehydrating agents. For instance, treatment of this compound with a strong acid like polyphosphoric acid (PPA) can induce an intramolecular Friedel-Crafts acylation, leading to the formation of a thieno[3,2-b]cyclohexenone derivative. The reaction proceeds through the formation of an acylium ion intermediate which then attacks the electron-rich thiophene ring.
Another possibility is the formation of lactone-type structures. Under specific conditions, the carboxylic acid can react with a suitably positioned functional group on the thiophene ring, introduced in a prior step, to yield thieno-fused lactones.
Functionalization for Advanced Material or Biological Applications
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of functional materials and biologically active molecules.
In the realm of material science, this compound and its derivatives can be used as monomers for the synthesis of novel thiophene-based polymers. The acrylic acid functionality can be readily converted to other polymerizable groups, such as esters or amides. The resulting polymers, with their conjugated thiophene backbone, are of interest for their potential applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The properties of these polymers can be fine-tuned by introducing different substituents on the thiophene ring or by copolymerization with other monomers.
From a biological perspective, thiophene-containing compounds are known to exhibit a wide range of pharmacological activities. researchgate.net Derivatives of this compound, such as its esters and amides, have been investigated for their potential antimicrobial and anticancer properties. The thiophene ring is a well-known bioisostere of the benzene (B151609) ring and its incorporation into drug candidates can modulate their biological activity and pharmacokinetic properties. The synthesis of various amide and ester derivatives allows for the exploration of structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity.
Spectroscopic and Structural Characterization of 2e 3 Thiophen 2 Yl but 2 Enoic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of (2E)-3-(thiophen-2-yl)but-2-enoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The thiophene (B33073) ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm). The vinyl proton on the butenoic acid chain would likely appear as a singlet or a finely split multiplet in the olefinic region (δ 5.5-6.5 ppm). The methyl group protons are expected to be the most upfield, appearing as a singlet around δ 2.0-2.5 ppm. The acidic proton of the carboxylic acid group would give a broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm), which is often exchangeable with deuterium (B1214612) oxide (D₂O).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene-H | 7.0 - 8.0 | m |
| Vinyl-H | 5.5 - 6.5 | s |
| Methyl-H₃ | 2.0 - 2.5 | s |
| Carboxylic Acid-H | 10.0 - 13.0 | br s |
This is a predictive table based on analogous compounds.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (δ 165-185 ppm). The olefinic carbons of the butenoic acid chain would appear in the range of δ 115-145 ppm. The carbons of the thiophene ring are expected to resonate between δ 120-140 ppm. The methyl carbon would be the most upfield signal, typically found in the δ 15-25 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 185 |
| Olefinic (C=C) | 115 - 145 |
| Thiophene (C) | 120 - 140 |
| Methyl (CH₃) | 15 - 25 |
This is a predictive table based on analogous compounds.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the protons on the thiophene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to (e.g., the vinyl proton and its corresponding carbon, the methyl protons and the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be instrumental in connecting the thiophene ring to the butenoic acid chain and confirming the position of the methyl group. For example, correlations would be expected between the vinyl proton and the thiophene ring carbons, as well as the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1680-1710 cm⁻¹. The C=C stretching vibration of the alkene and the thiophene ring would likely appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the thiophene ring and the vinyl group would be observed above 3000 cm⁻¹, while the C-H stretches for the methyl group would be just below 3000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carbonyl) | 1680 - 1710 (strong) |
| C=C (Alkene & Aromatic) | 1600 - 1650 |
| C-H (Aromatic/Vinyl) | > 3000 |
| C-H (Aliphatic) | < 3000 |
This is a predictive table based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would confirm the molecular weight of this compound (168.21 g/mol ). cymitquimica.com The fragmentation pattern would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of a carboxyl group (•COOH, mass 45). Fragmentation of the thiophene ring could also be observed.
X-ray Crystallography and Solid-State Structural Analysis
Single-Crystal X-ray Diffraction for Absolute Structure Determination
In the study of thiophene derivatives, single-crystal X-ray diffraction has been instrumental in confirming molecular structures and revealing key structural features. For instance, the analysis of (E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, a related chalcone, confirmed its monoclinic crystal system with the space group P21/c. tandfonline.com The dihedral angle between the two phenyl rings in a derivative of this compound was determined to be 51.64(2)°. tandfonline.com
Such studies reveal that the thiophene ring in these derivatives is typically planar. nih.gov For example, in two benzothiophene (B83047) derivatives, the maximum deviation from planarity for the carbon and sulfur atoms was found to be minimal. nih.gov Furthermore, this technique can elucidate the conformation of different parts of the molecule; in one derivative, a dihydropyridine (B1217469) ring was found to adopt a screw-boat conformation. nih.gov The bond lengths and angles obtained from these analyses are generally in good agreement with those observed in similar structures. nih.gov
Table 1: Illustrative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 19.343(4) |
| b (Å) | 5.8353(9) |
| c (Å) | 16.574(4) |
| β (°) | 98.78(2) |
| Volume (ų) | 1848.8(7) |
Data for (E)-1-(4-(n-ethoxybenzylideneamino)phenyl)-3-(thiophen-2-yl)prop-2-en-1-one tandfonline.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions involved in different types of intermolecular contacts can be identified.
The dnorm surface allows for the visualization of these interactions, where red spots indicate close contacts, such as hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts and their relative importance. This analysis is crucial for understanding how molecules recognize each other and assemble in the solid state.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiophene Derivative
| Interaction Type | Contribution (%) |
| H···H | 36.9 |
| C···H/H···C | 26.1 |
| O···H/H···O | 15.1 |
| F···H/H···F | 9.2 |
| C···C | 6.7 |
Data for (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide nih.gov
Crystal Packing and Supramolecular Features
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions, leading to the formation of complex supramolecular architectures. Understanding these packing motifs is essential for predicting and controlling the physical properties of a material.
In the solid state, thiophene derivatives exhibit a range of supramolecular features driven by hydrogen bonding and other weak interactions. nih.govnih.gov For example, in the crystal structure of one benzothiophene derivative, molecules are linked into chains via C—H···O hydrogen bonds. nih.gov In another related compound, N—H···O hydrogen bonds create ring motifs, which are then connected into chains through C—H···F interactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the nature of the chromophores present in the molecule.
Studies on various thiophene derivatives have shown that the electronic structure and, consequently, the UV-Vis absorption spectra can be finely tuned by modifying the molecular structure. jlu.edu.cnrsc.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental UV-Vis spectroscopy to assign the observed electronic transitions and to gain a deeper understanding of the electronic properties of these compounds. jlu.edu.cn
Computational Chemistry and Theoretical Investigations of 2e 3 Thiophen 2 Yl but 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the fundamental properties of molecules. These methods are used to determine the most stable molecular structures and predict spectroscopic behavior.
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. For a molecule like (2E)-3-(thiophen-2-yl)but-2-enoic acid, DFT calculations can identify the most stable conformers by analyzing the potential energy surface.
Illustrative Geometric Parameters from DFT Calculations
| Parameter | Description | Expected Information |
| Bond Lengths (Å) | Distances between atomic nuclei. | Provides insight into bond order (single, double, triple) and strength. |
| Bond Angles (°) | Angles formed by three connected atoms. | Defines the local geometry and steric strain around an atom. |
| Dihedral Angles (°) | The angle between two intersecting planes. | Describes the conformation of the molecule, such as the twist between the thiophene (B33073) ring and the side chain. |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Following geometric optimization, vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
Theoretical vibrational analysis has been effectively applied to various thiophene derivatives to assign fundamental vibrational modes. mdpi.com For this compound, this analysis would predict the frequencies associated with specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group, C=C stretching in the thiophene ring and alkene chain, and C-S stretching within the ring. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3500-2500 | Stretching of the hydroxyl group in the carboxylic acid. |
| C=O Stretch | 1750-1680 | Stretching of the carbonyl group. A key indicator of the carboxylic acid function. |
| C=C Stretch | 1650-1500 | Stretching vibrations from the alkene bond and the thiophene ring. |
| C-S Stretch | 710-600 | Stretching of the carbon-sulfur bonds within the thiophene ring. |
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule, which are crucial for understanding its reactivity and potential applications in materials science, are explored through molecular orbital analysis.
HOMO-LUMO Energy Gap and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is relevant for applications in electronics and optics. nih.govnih.gov For this compound, the π-conjugated system extending from the electron-rich thiophene ring to the electron-withdrawing carboxylic acid group would be expected to influence the HOMO and LUMO energy levels significantly. DFT calculations provide quantitative values for these energies, allowing for the prediction of intramolecular charge transfer characteristics. nih.gov
Frontier Molecular Orbital Parameters
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy | ELUMO | Related to the electron affinity; indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, polarizability, and electronic excitation energy. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, electron delocalization, and hyperconjugative interactions by transforming the complex molecular orbitals into localized bond- and lone-pair-type orbitals.
For this compound, NBO analysis can quantify the stability gained from the delocalization of π-electrons across the conjugated system. It identifies key intramolecular interactions, such as the donation of electron density from a lone pair on the sulfur or oxygen atoms into an adjacent anti-bonding orbital. These interactions are crucial for understanding the molecule's stability and the influence of the thiophene ring on the butenoic acid chain. researchgate.net The analysis of atomic charges derived from NBO can also reveal the distribution of electron density across the molecule. researchgate.net
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.
For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen and the hydroxyl group of the carboxylic acid, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. The thiophene ring, being an electron-rich aromatic system, would also exhibit negative potential, while the acidic hydrogen would be a site of strong positive potential. This visualization is invaluable for predicting intermolecular interactions and sites of chemical reactivity.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound, revealing how the molecule explores different shapes over time. These simulations model the atomic movements governed by a force field, providing a detailed picture of the molecule's flexibility and preferred spatial arrangements.
A key aspect of the conformational analysis for this compound is the rotational freedom around the single bonds connecting the thiophene ring, the butenoic acid backbone, and the carboxylic acid group. Theoretical studies on the closely related compound, 3-(2-thienyl)acrylic acid, have identified multiple stable conformers by exploring the potential energy surface associated with the rotation of these bonds. For this compound, the primary dihedral angles of interest are those around the C(thiophene)-C(butenoic) bond and the C-C single bond within the butenoic acid chain.
MD simulations would typically be performed in a solvent environment, such as water, to mimic physiological conditions. The simulation would track the trajectory of each atom over nanoseconds, allowing for the analysis of conformational transitions. The results would likely indicate that the molecule predominantly exists in a planar or near-planar conformation, stabilized by the extended π-conjugation between the thiophene ring and the acrylic acid moiety. However, fluctuations and transient non-planar conformations would also be observed, providing a comprehensive understanding of its structural dynamics.
Table 1: Hypothetical Major Conformers of this compound from MD Simulations
| Conformer | Dihedral Angle 1 (Thiophene-C=C) | Dihedral Angle 2 (C-COOH) | Relative Population (%) | Key Feature |
|---|---|---|---|---|
| A | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 65 | Most stable, fully extended conformation |
| B | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 25 | Thiophene ring rotated |
| C | ~180° (anti-periplanar) | ~0° (syn-periplanar) | 10 | Carboxylic acid group rotated |
Note: This data is representative and intended for illustrative purposes.
Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of this compound can be effectively predicted using quantum mechanical calculations, particularly Density Functional Theory (DFT). These methods provide insights into the electronic structure of the molecule, which is fundamental to its reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. For thiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring and the C=C double bond, indicating these are the likely sites for electrophilic attack. mdpi.com Conversely, the LUMO is often distributed over the electron-deficient acrylic acid portion, particularly the carbonyl group, suggesting this area is susceptible to nucleophilic attack. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. rsc.org DFT calculations can precisely compute this gap and other reactivity descriptors.
Table 2: Predicted Reactivity Descriptors for this compound (DFT/B3LYP/6-31G)*
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Site of electron donation (electrophilic attack) |
| LUMO Energy | -1.8 eV | Site of electron acceptance (nucleophilic attack) |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates moderate chemical reactivity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
Note: This data is hypothetical and based on typical values for similar thiophene derivatives.
These calculations can also elucidate reaction mechanisms. For example, in a reaction with a nucleophile, the molecular electrostatic potential (MEP) map would show the most positive regions, guiding the nucleophile to the electrophilic sites, such as the carbonyl carbon. This allows for a step-by-step theoretical investigation of reaction pathways, helping to predict the most likely products. researchgate.net
In Silico ADME Prediction for Drug-Likeness
In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help assess the "drug-likeness" of a molecule, filtering out candidates that are likely to have poor pharmacokinetic profiles. researchgate.net Thiophene derivatives are common in pharmaceuticals, making such analysis particularly relevant. encyclopedia.pubnih.govnih.gov
Several computational models are used to predict these properties. Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and the potential for oral bioavailability. ajol.info This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, web-based tools and specialized software can generate a comprehensive ADME profile. The predictions would likely suggest that the compound has favorable properties for oral absorption. For instance, its relatively small size and moderate lipophilicity would be expected to facilitate passage through the intestinal wall. ajol.info
Table 3: Predicted ADME Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Interpretation |
|---|---|---|---|
| Molecular Weight | 182.22 g/mol | Yes (< 500) | Favorable for absorption |
| LogP (Lipophilicity) | 2.1 | Yes (< 5) | Good balance of solubility |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | Favorable for membrane permeability |
| Topological Polar Surface Area (TPSA) | 63.5 Ų | N/A | Predicts good intestinal absorption (< 140 Ų) |
| Human Intestinal Absorption | High (>90%) | N/A | Likely to be well-absorbed orally ajol.info |
| Blood-Brain Barrier (BBB) Permeation | Low | N/A | Unlikely to cause central nervous system effects |
Note: This data is representative and generated based on computational models for small thiophene derivatives. rsc.orgpnrjournal.com
These in silico predictions provide a critical early assessment of the molecule's potential as a drug candidate, guiding further experimental studies and modifications to optimize its pharmacokinetic behavior.
Investigation of Biological Activities and Molecular Interactions of 2e 3 Thiophen 2 Yl but 2 Enoic Acid Derivatives in Vitro and Computational Studies
Methods for In Vitro Biological Activity Assessment
In Vitro Enzyme Inhibition Assays
The ability of thiophene (B33073) derivatives to inhibit specific enzymes is a key area of investigation for therapeutic applications. In vitro assays are fundamental in determining the potency and selectivity of these compounds. For instance, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov Similarly, 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one was found to inhibit DHHC-mediated palmitoylation by blocking enzyme autoacylation. nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-(thiophen-2-yl)acetic acid derivatives | mPGES-1 | Showed selective inhibitory activity in the low micromolar range. | nih.gov |
| 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one | DHHC family enzymes | Inhibited palmitoyltransferase activity; inhibition was reversible. | nih.gov |
Cell-Based Assays for Cellular Pathway Modulation
To understand the effect of thiophene derivatives on cellular processes, various cell-based assays are employed. These assays can reveal a compound's cytotoxicity, its impact on cell proliferation, and its ability to modulate specific signaling pathways. For example, the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is commonly used to determine cell viability. nih.gov
Studies have shown that certain 2-(thiophen-2-yl)acetic acid derivatives exhibit cytotoxic effects on A549 lung cancer cell lines. nih.gov One promising compound from this class was found to induce cell cycle arrest in the G0/G1 phase. nih.gov Similarly, a series of novel bipyridine derivatives incorporating a thiophene moiety demonstrated promising cytotoxic effects against the MCF-7 adenocarcinoma breast cancer cell line. researchgate.net The half-maximal inhibitory concentration (IC50) is a key metric in these assays, representing the concentration of a compound that is required for 50% inhibition of cell growth.
| Compound Class | Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|---|
| 2-(thiophen-2-yl)acetic acid derivative (Compound 2c) | A549 (Lung Cancer) | MTT Assay, Cell Cycle Analysis | Exhibited significant IC50 values and induced G0/G1 phase arrest. | nih.gov |
| Thiophene-bipyridine derivatives | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Compound 7c showed potent activity with an IC50 of 0.6 µg/mL. | researchgate.net |
In Vitro Receptor Binding Affinity Analysis
Computational and experimental methods are utilized to investigate the interaction of thiophene derivatives with biological receptors. Molecular modeling studies can predict the binding modes of these compounds within the active site of a protein. For example, docking studies of 2-(thiophen-2-yl)acetic acid derivatives with the mPGES-1 enzyme revealed key interactions, such as π-π stacking with amino acid residues, that contribute to their inhibitory activity. nih.gov In the context of antiviral research, computational studies have identified that the binding of thiophene derivatives to the internal fusion loop of the Ebola virus glycoprotein (B1211001) (EBOV-GP) is a mechanism that inhibits the virus's entry into host cells. nih.gov These in silico predictions are often validated by in vitro binding assays.
In Vitro Antioxidant Activity Assessment
The potential of thiophene derivatives to act as antioxidants is evaluated using various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 1,1-diphenyl-2-picryl hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.netnih.govmdpi.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical is measured spectrophotometrically. The antioxidant capacity is often expressed as an IC50 value, indicating the concentration of the compound required to scavenge 50% of the free radicals. Studies have shown that 3-amino and 3-hydroxy thiophene-2-carboxamide derivatives possess significant antioxidant properties. nih.gov
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 3-amino thiophene-2-carboxamide derivative (7a) | ABTS | Showed 62.0% inhibition activity, comparable to ascorbic acid. | nih.gov |
| 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives (2e, k) | DPPH | Exhibited moderate antioxidant activity. | researchgate.net |
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial properties of thiophene derivatives are assessed by determining their ability to inhibit the growth of or kill various microorganisms, including bacteria and fungi. The standard method for this is the broth microdilution technique, which is used to determine the Minimum Inhibitory Concentration (MIC). researchgate.net The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Research has demonstrated that newly synthesized 2-thiophene carboxylic acid thioureides are active against a range of multidrug-resistant Gram-negative and Gram-positive bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.net Some N-(thiophen-2-yl) nicotinamide (B372718) derivatives have also shown excellent fungicidal activities against plant pathogens like cucumber downy mildew. mdpi.com
| Compound Class | Microorganism | Key Finding (MIC Range) | Reference |
|---|---|---|---|
| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 µg/mL | researchgate.net |
| Fungal strains | 31.25 - 62.5 µg/mL | researchgate.net | |
| Bacillus subtilis | 7.8 - 125 µg/mL | researchgate.net | |
| N-(thiophen-2-yl) nicotinamide derivative (4f) | Pseudoperonospora cubensis | EC50 = 1.96 mg/L | mdpi.com |
In Vitro Antiviral Efficacy Studies
The evaluation of thiophene derivatives as potential antiviral agents involves cell-based assays that measure their ability to inhibit viral replication. A common approach is the use of viral pseudotypes, which are non-replicating viral particles expressing the surface proteins of a target virus. These assays are used to determine the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.
To assess the selectivity of the antiviral compound, its cytotoxicity against the host cells is also measured, yielding a 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate. Thiophene derivatives have been identified as potent entry inhibitors of the Ebola virus. nih.gov Additionally, thiazolo-thiophenes derived from usnic acid have demonstrated pronounced antiviral activity against multiple strains of SARS-CoV-2. mdpi.com
Investigation of In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory properties of thiophene derivatives, a class of compounds that includes (2E)-3-(thiophen-2-yl)but-2-enoic acid, are being explored through various in vitro mechanisms. These studies primarily focus on the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.
Enzyme Inhibition:
A significant area of research is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. mdpi.com Thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory effects, which are attributed to their ability to inhibit COX enzymes. nih.gov Some thiophene derivatives have shown the ability to dually inhibit both COX-2 and 5-LOX, which could offer a broader anti-inflammatory effect. nih.gov
The two main isoforms of the COX enzyme, COX-1 and COX-2, have distinct roles. youtube.com COX-1 is continuously active and plays a role in protecting the stomach lining, while COX-2 is activated during inflammation. youtube.com It has been proposed that some level of COX-1 inhibition is necessary to maintain a balance and avoid potential cardiovascular side effects associated with highly selective COX-2 inhibitors. youtube.com
Cytokine and Nitric Oxide Modulation:
In addition to enzyme inhibition, thiophene derivatives are being investigated for their ability to modulate the production of pro-inflammatory cytokines and nitric oxide (NO). Certain thiophene derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the anti-inflammatory cytokine IL-10 in human red blood cells. nih.gov The overproduction of NO by neuronal nitric oxide synthase (nNOS) is linked to neurodegenerative diseases, making selective nNOS inhibitors a therapeutic goal. nih.gov Some thiophene-2-carboximidamide (B1620697) inhibitors have demonstrated selectivity for nNOS over other isoforms. nih.gov
The inhibition of inducible nitric oxide synthase (iNOS) is another important mechanism. plos.org Flavonoids like rutin (B1680289) and quercetin (B1663063) have been shown to inhibit lipopolysaccharide (LPS)-induced NO production and iNOS gene expression in macrophage cells. duke.edu
Interactive Data Table: In Vitro Anti-inflammatory Mechanisms of Thiophene Derivatives
| Mechanism | Target Enzyme/Molecule | Effect of Thiophene Derivatives | Key Findings |
| Enzyme Inhibition | Cyclooxygenase (COX-1, COX-2) | Inhibition | Some derivatives show dual COX-2/5-LOX inhibition. nih.gov |
| Enzyme Inhibition | Lipoxygenase (LOX) | Inhibition | Thiophene derivatives are being explored as LOX inhibitors. nih.gov |
| Cytokine Modulation | TNF-α, IL-1β, IL-6 | Inhibition | Certain derivatives reduce pro-inflammatory cytokine levels. nih.gov |
| Cytokine Modulation | IL-10 | Promotion | Some derivatives increase anti-inflammatory cytokine levels. nih.gov |
| Nitric Oxide Modulation | Neuronal Nitric Oxide Synthase (nNOS) | Selective Inhibition | Thiophene-2-carboximidamide derivatives show selectivity for nNOS. nih.gov |
| Nitric Oxide Modulation | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of Expression | Flavonoids inhibit LPS-induced iNOS expression. duke.edu |
Computational Approaches to Biological Activity
Computational methods are increasingly being used to predict and understand the biological activities of compounds like this compound derivatives. These approaches help in identifying potential drug candidates and optimizing their structures for better efficacy.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a thiophene derivative) to a target protein. This method is valuable for understanding the interactions that govern the biological activity of a compound.
For instance, molecular docking studies have been conducted to understand how thiophene derivatives bind to the active sites of COX-2 and 5-LOX. nih.gov These studies have revealed that certain derivatives can bind to these enzymes in a manner similar to known inhibitors, providing a rationale for their observed anti-inflammatory activity. nih.gov Docking studies have also been employed to investigate the binding of thiophene-based compounds to other targets, such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammation and cancer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
While specific QSAR studies on this compound are not detailed in the provided context, the general approach involves creating models based on the physicochemical properties and structural features of a set of known active and inactive compounds. These models can then be used to screen virtual libraries of related compounds to identify those with the highest predicted activity.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to search large databases of chemical compounds (virtual screening) to find new molecules that fit the model and are therefore likely to be active.
This approach has been used in the discovery of new inhibitors for various targets. For example, a virtual fragment screening approach was used to identify 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing mPGES-1 inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Potential
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a molecule and observing the effect on its activity, researchers can identify key structural features that are important for potency and selectivity.
For thiophene-based anti-inflammatory agents, SAR studies have highlighted the importance of certain functional groups. nih.gov The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, has been frequently associated with anti-inflammatory activity, particularly for the inhibition of COX and LOX enzymes. nih.gov
For example, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, variations in the substituents on the pyrimidine (B1678525) ring led to a range of potencies against atypical protein kinase C (aPKC), an enzyme involved in vascular permeability and inflammation. nih.gov These studies help in the rational design of new and more effective anti-inflammatory agents based on the this compound scaffold.
Potential Applications in Material Science Based on 2e 3 Thiophen 2 Yl but 2 Enoic Acid Derivatives
Design and Synthesis of Photoresponsive Materials
The design of photoresponsive materials hinges on the ability of a molecule to undergo a reversible change in its properties upon exposure to light. In the context of (2E)-3-(thiophen-2-yl)but-2-enoic acid derivatives, the photoresponsive behavior can be engineered by incorporating a photoisomerizable unit, such as an azobenzene (B91143) group. researchgate.netrsc.org The synthesis of such materials typically involves the esterification of the carboxylic acid group of the thiophene (B33073) derivative with a phenol (B47542) containing the photoresponsive moiety. researchgate.net
| Step | Description | Reactants |
| 1 | Synthesis of 4-[(4-alkoxyphenyl)diazenyl]phenols | Varies depending on desired alkyl chain and substitution |
| 2 | Esterification | 3-(thiophen-2-yl)prop-2-enoic acid, appropriate phenol |
| 3 | Purification | Column chromatography |
This modular synthetic approach allows for the fine-tuning of the material's properties by modifying the substituents on both the thiophene and the photoresponsive unit. researchgate.netrsc.org
Applications in Liquid Crystal Technology, Including Photoalignment
A significant application of photoresponsive materials derived from this compound is in the field of liquid crystal (LC) technology, specifically for photoalignment. researchgate.netrsc.org Photoalignment is a non-contact method for controlling the orientation of liquid crystal molecules on a substrate, which is a critical aspect of liquid crystal display (LCD) manufacturing. researchgate.net Thin films of the thiophene-based prop-2-enoates described in the previous section can be used as photoalignment layers. researchgate.netrsc.org
When a thin film of such a material is exposed to linearly polarized UV light, the azobenzene units perpendicular to the polarization plane are preferentially excited and undergo isomerization. rsc.org This process induces a macroscopic anisotropy in the film, which then directs the alignment of the liquid crystal molecules that are in contact with it. researchgate.netrsc.org The quality of the photoalignment is influenced by several factors, including the molecular structure of the alignment material. researchgate.netrsc.org
Research has shown that the inclusion of lateral fluoro-substituents on the azobenzene part of the molecule can lead to excellent photoalignment, whereas non-fluorinated analogues may result in unsatisfactory alignment. researchgate.netrsc.org Furthermore, the position of the substituent on the thiophene ring also plays a role, with 3-substituted thiophenes reported to provide better photoalignment than their 2-substituted counterparts in some cases. researchgate.net The performance of these materials in inducing photoalignment can be summarized as follows:
| Substituent on Azobenzene | Thiophene Isomer | Photoalignment Quality |
| Non-fluorinated | 2-substituted | Unsatisfactory |
| Mono-fluorinated | 2-substituted | Good |
| Di-fluorinated | 2-substituted | Excellent |
| Non-fluorinated | 3-substituted | Unsatisfactory |
| Mono-fluorinated | 3-substituted | Good |
| Di-fluorinated | 3-substituted | Excellent |
The ability to create high-quality, patterned alignment of liquid crystals without mechanical rubbing opens up possibilities for advanced display technologies and other photonic devices. researchgate.net
Integration into Polymer Chemistry for Functional Materials
The carboxylic acid functionality of this compound and the potential for further functionalization of the thiophene ring make it a promising monomer for integration into polymer chains. nus.edu.sgresearchgate.net By converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, it can be incorporated into polyesters or polyamides. Alternatively, the thiophene ring itself can be polymerized through oxidative or cross-coupling reactions, a common strategy for producing conjugated polymers. researchgate.net
The incorporation of the thiophene butenoic acid moiety into a polymer backbone could impart a range of functionalities. For example, the conjugated system of the thiophene and the double bond could contribute to the electronic and optical properties of the polymer. researchgate.net The carboxylic acid group, if left unmodified or if the ester is hydrolyzed post-polymerization, could provide sites for further chemical modification, such as grafting of other molecules, or could influence the polymer's solubility and adhesion properties. nih.govacs.org
Development of Optoelectronic Materials (if applicable)
Thiophene-based materials are at the forefront of research in organic optoelectronics due to their excellent charge transport properties, high stability, and tunable electronic structure. rsc.orgrsc.org The thiophene ring in this compound can act as an electron-rich building block in the design of new optoelectronic materials. acs.orgtaylorfrancis.com By incorporating this molecule into larger conjugated systems, it is possible to create materials for a variety of optoelectronic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.orgmdpi.com
The development of such materials often involves the synthesis of donor-acceptor (D-A) type structures, where the thiophene unit can serve as the donor. rsc.orgtaylorfrancis.com The butenoic acid portion of the molecule provides a convenient handle for attaching other functional groups, including electron-accepting moieties. The extended π-conjugation in such molecules can lead to desirable electronic properties, such as high intramolecular charge transfer, which is beneficial for many optoelectronic applications. rsc.org
The optoelectronic properties of these materials, such as their absorption and emission spectra, energy levels (HOMO and LUMO), and charge carrier mobility, can be fine-tuned through chemical modification. acs.orgtaylorfrancis.com For example, creating polymers or oligomers from thiophene butenoic acid derivatives could lead to materials with tailored bandgaps and enhanced charge transport characteristics. The following table summarizes the potential roles of this compound derivatives in various optoelectronic devices:
| Device | Potential Role of Derivative | Desired Properties |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, good stability |
| Organic Photovoltaics (OPVs) | Donor material in the active layer | Broad absorption spectrum, suitable energy levels |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge transport layer | High photoluminescence quantum yield, good charge injection/transport |
The versatility of thiophene chemistry suggests that derivatives of this compound could be valuable components in the ongoing development of next-generation organic electronic devices. acs.orgmdpi.com
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
